4-Hydroxy Raloxifene

Description

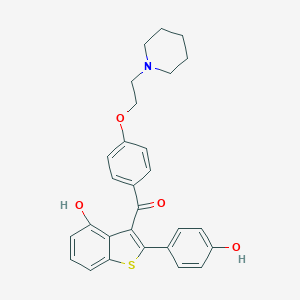

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUIPGLJUIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology of Raloxifene: Elucidating Receptor Interactions and the Role of Its 4 Hydroxyl Moiety

Estrogen Receptor Binding Affinity and Subtype Selectivity

The biological activity of raloxifene (B1678788) is initiated by its binding to estrogen receptors, primarily the alpha (ERα) and beta (ERβ) subtypes. The affinity and selectivity for these subtypes are pivotal in defining its tissue-specific effects.

Raloxifene demonstrates a high binding affinity for Estrogen Receptor Alpha (ERα). wikipedia.org Structural studies reveal that both the 6-hydroxy and the 4'-hydroxy substituents of raloxifene are crucial for this interaction, as they are thought to mimic the 3- and 17β-hydroxy groups of 17β-estradiol, respectively. acpjournals.org The binding is stabilized by specific hydrogen bonds within the ligand-binding domain of ERα. The phenolic hydroxyl groups of raloxifene interact with the amino acid residues Glutamate-353 (Glu-353) and Arginine-394 (Arg-394). wikipedia.org Furthermore, a second hydroxyl group on raloxifene facilitates an additional hydrogen bond with Histidine-524 (His-524). wikipedia.org The importance of these interactions is highlighted by findings that eliminating the 4'-hydroxyl group can lead to a roughly 10-fold decrease in binding affinity. nih.govpnas.org The interaction between the piperidine (B6355638) nitrogen of raloxifene's side chain and Aspartate-351 (Asp-351) is also considered important for its high binding affinity. nih.gov

Raloxifene's interaction with Estrogen Receptor Beta (ERβ) is less potent compared to its affinity for ERα. Studies have shown that while raloxifene binds effectively to ERα, its affinity for ERβ is considerably lower. nih.govresearchgate.net In comparative binding assays, the half-maximal inhibitory concentration (IC50) for raloxifene in relation to ERβ could not be determined under the same conditions that readily measured its high affinity for ERα, suggesting a clear preference for the ERα subtype. researchgate.net This subtype selectivity is a key factor in the differential physiological effects observed with raloxifene treatment. acpjournals.org

When compared to 4-hydroxytamoxifen (B85900), the active metabolite of tamoxifen (B1202), both SERMs exhibit high affinity for ERα, with binding constants often in the low nanomolar range. pnas.org However, subtle but significant differences exist. In one direct comparison, raloxifene showed a slightly stronger affinity for ERα (IC50 = 0.66 nM) than 4-hydroxytamoxifen (IC50 = 0.98 nM). researchgate.net Conversely, 4-hydroxytamoxifen demonstrates a higher affinity for ERβ (IC50 = 2.46 nM) than raloxifene. researchgate.net

The structural basis for the high affinity of 4-hydroxytamoxifen is its phenolic hydroxyl group, which, like raloxifene's, engages in critical interactions with Glu-353 and Arg-394 in the receptor's ligand-binding domain. wikipedia.org Despite both compounds binding to the same receptor, their distinct structures, particularly the side chains, lead to different downstream biological effects, such as their varying ability to initiate gene transcription. oup.com

Comparative Binding Affinities of SERMs for Estrogen Receptors

This table summarizes the half-maximal inhibitory concentrations (IC50) of Raloxifene and 4-Hydroxytamoxifen for Estrogen Receptors Alpha (ERα) and Beta (ERβ), as reported in a comparative study. Lower IC50 values indicate higher binding affinity.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

|---|---|---|

| Raloxifene | 0.66 | Not Determined |

| 4-Hydroxytamoxifen | 0.98 | 2.46 |

| 17β-Estradiol | 0.68 | 1.01 |

Ligand-Induced Estrogen Receptor Conformational Dynamics

The binding of a ligand to the estrogen receptor is not a simple on-off switch but a nuanced event that induces specific conformational changes in the receptor protein. These structural alterations dictate the subsequent interactions with other proteins that regulate gene expression.

The 4'-hydroxyl group of raloxifene is a linchpin in its mechanism of action. By anchoring one end of the molecule within the ligand-binding pocket through hydrogen bonds with key amino acids like Glu-353 and Arg-394, it properly orients the rest of the molecule. wikipedia.orgacpjournals.org This positioning forces the bulky antiestrogenic side chain of raloxifene to extend away from the core of the receptor, physically obstructing a critical conformational change. mdpi.comoup.com Specifically, it prevents a region of the receptor known as helix 12 from moving to seal the ligand-binding pocket. oup.com This altered conformation is fundamental to raloxifene's antagonist activity, as the repositioned helix 12 masks the surface (known as the Activation Function-2 or AF-2 region) that is required for coactivator binding. oup.com The elimination of the 4'-hydroxyl group not only reduces binding affinity but also diminishes this antagonistic activity. pnas.org

The ultimate biological effect of a SERM—whether it acts as an agonist or an antagonist—is determined by the balance of coactivator and corepressor proteins it causes the estrogen receptor to recruit. doctorlib.org The unique, antagonistically-shaped conformation induced by raloxifene binding to ERα favors the recruitment of corepressor proteins, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoic acid and Thyroid hormone receptor). doctorlib.orgnih.gov These corepressors actively silence gene transcription, leading to the antiestrogenic effects of raloxifene observed in tissues like the breast and uterus. capes.gov.br

In contrast, while 4-hydroxytamoxifen also recruits corepressors in breast tissue, its slightly different receptor conformation allows it to recruit coactivators like SRC-1 (Steroid Receptor Coactivator-1) in other tissues, such as the endometrium. doctorlib.orgcapes.gov.br This differential ability to recruit coactivators explains why tamoxifen can have estrogen-like (agonist) effects on the uterus, an effect not seen with raloxifene. wikipedia.orgcapes.gov.br Interestingly, some studies have shown that both 4-hydroxytamoxifen and raloxifene can increase the protein stability of coactivators SRC-1 and SRC-3, suggesting a complex layer of regulation that could influence the activity of other nuclear receptors. nih.gov

Impact on Helix H12 Displacement and Receptor Activation States

The interaction of 4-Hydroxy Raloxifene, the active metabolite of Raloxifene, with the estrogen receptor (ER) is a critical determinant of its pharmacological activity. Like other Selective Estrogen Receptor Modulators (SERMs), its binding to the ligand-binding domain (LBD) of the ER induces a distinct conformational change that is different from that induced by agonists like 17β-estradiol. A key structural element in this process is Helix 12 (H12), an amphipathic helix at the C-terminus of the LBD that acts as a molecular switch for receptor activation.

Upon binding an agonist, the ER LBD adopts a compact conformation where H12 folds over the ligand-binding pocket, creating a surface that is recognized by coactivator proteins. This interaction is essential for the activation of the receptor's Activation Function-2 (AF-2) and subsequent gene transcription.

In contrast, when this compound binds, its bulky side chain sterically hinders the proper positioning of H12 over the ligand-binding pocket. oup.comdoctorlib.org This forces H12 into an alternative, "antagonist" conformation. Crystallographic studies of the Raloxifene-ERα complex show that H12 is displaced from its agonist position and instead packs into the coactivator-binding groove formed by helices H3, H4, and H5. oup.com This repositioning of H12 physically obstructs the binding of coactivator proteins containing the LXXLL motif, thereby preventing the activation of AF-2. oup.comdoctorlib.org This mechanism is a hallmark of ER antagonism and is shared by other SERMs like 4-hydroxytamoxifen (OHT). oup.comnih.gov While the crystal structures of ERα complexed with Raloxifene and OHT are similar in the positioning of H12, Raloxifene often exhibits a more complete antagonist profile in many cellular contexts. oup.com The specific orientation of the piperidine side chain in Raloxifene is thought to contribute to this potent antagonistic effect by preventing AF-2 from interacting with coregulator proteins. doctorlib.orgacpjournals.org

The displacement of H12 is a crucial event that shifts the receptor from an active to an inactive or repressive state, forming the molecular basis for the antagonist effects of this compound in tissues like the breast and uterus. oup.comacpjournals.org

Transcriptional Regulation and Gene Expression Modulation

The ultimate pharmacological output of this compound binding to the estrogen receptor is the modulation of target gene expression. This is a complex process influenced by the specific DNA sequences the receptor binds to, the cellular context, and the availability of various coregulatory proteins.

Mechanisms of Interaction with Estrogen Response Elements (ERE) and Raloxifene Response Elements (RRE)

The classical mechanism of estrogen action involves the binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. acpjournals.org The binding of an agonist-ER complex to an ERE typically initiates transcription. The this compound-ER complex can also bind to classical EREs. However, due to the antagonist conformation induced by the ligand (as described by H12 displacement), the complex fails to recruit coactivators and instead may recruit corepressor proteins, leading to the repression of gene transcription at these sites. doctorlib.org

Research has revealed that the tissue-selective actions of Raloxifene may also be mediated through interactions with DNA response elements distinct from the classical ERE. acpjournals.orgdrugbank.com One such element has been termed the Raloxifene Response Element (RRE). drugbank.com The ability of the Raloxifene-ER complex to recognize and bind to RREs provides a mechanism for regulating a unique subset of genes, different from those controlled by estradiol. pnas.org This differential gene regulation is a key factor in the tissue-specific agonist/antagonist profile of the drug. For example, in bone cells, the interaction of the Raloxifene-ER complex with an RRE might lead to the transcription of genes responsible for maintaining bone density (an agonist effect), while in breast cells, its interaction with a classical ERE on a different gene might lead to transcriptional repression (an antagonist effect).

Tissue-Specific Regulation of Estrogen-Responsive Gene Transcription

The defining characteristic of this compound as a SERM is its ability to exert tissue-specific effects, acting as an antagonist in some tissues (e.g., breast, uterus) and an agonist in others (e.g., bone, cardiovascular system). acpjournals.orgpnas.org This tissue selectivity is not fully explained by receptor binding alone but is a multifactorial phenomenon.

Several key mechanisms contribute to this differential activity:

ER Subtype Expression (ERα vs. ERβ): Different tissues express varying levels of ERα and ERβ. This compound has distinct binding affinities and induces different conformational changes in each subtype, which can lead to differential gene regulation.

Coregulator Protein Profile: The balance of coactivator and corepressor proteins varies significantly between cell types. acpjournals.orgnih.gov In a tissue rich in coactivators that can weakly interact with the Raloxifene-ER complex, an agonist or partial agonist response may be observed. Conversely, in a tissue with a high concentration of corepressors that are readily recruited by the Raloxifene-ER complex, a strong antagonist effect will dominate. For instance, SERMs like Raloxifene have been shown to increase the protein levels of coactivators SRC-1 and SRC-3, which could potentially modulate the transcriptional activity of other nuclear receptors in a cell-dependent manner. nih.govnih.gov

Promoter Context: The specific response element (ERE vs. RRE) and the surrounding DNA architecture in the promoter of a target gene determine how the Raloxifene-ER complex will influence its transcription. acpjournals.orgdrugbank.com This allows for gene-specific regulation even within the same cell.

The interplay of these factors—ligand structure, ER subtype, coregulator environment, and promoter context—creates a complex regulatory network that allows this compound to produce its desired therapeutic effects while minimizing unwanted side effects in other tissues. pnas.org

Data Tables

Table 1: Impact of Hydroxyl Group Position on Raloxifene Analog Activity

| Compound | Structural Change from Raloxifene | Relative ER Binding Affinity (Estradiol = 1.0) | MCF-7 Cell Growth Inhibition (IC50, nM) |

| Raloxifene | - | 0.34 | 0.2 |

| Analog 1a | Deletion of 6-OH group | 0.003 | 35 |

| Analog 1e | Deletion of 4'-OH group | ~10-fold decrease vs. Raloxifene | ~10-fold decrease vs. Raloxifene |

Data adapted from findings reported on the structure-activity relationships of Raloxifene analogs. pnas.org The data highlights the critical role of the 6-OH group for high-affinity binding and potent antiproliferative action, while the 4'-OH group contributes to a lesser, but still significant, extent.

Table 2: Ligand-Induced Estrogen Receptor (ERα) State and Co-factor Interaction

| Ligand Bound to ERα | Conformation of Helix H12 | AF-2 Surface Accessibility | Primary Coregulator Interaction | Resulting Transcriptional State |

| 17β-Estradiol | Agonist Position (folded over ligand) | Blocked by H12 | Coactivators (e.g., SRC-1) | Activation |

| This compound | Antagonist Position (displaced into coactivator groove) | Exposed but obstructed | Corepressors (e.g., NCoR) | Repression |

| 4-Hydroxytamoxifen | Antagonist Position (displaced into coactivator groove) | Exposed but obstructed | Coactivators / Corepressors | Mixed / Repression |

This table summarizes the general molecular mechanism of ERα activation and repression by different ligands. oup.comdoctorlib.org

Preclinical Research on Raloxifene: in Vitro and in Vivo Investigations of Biological Activities

Effects on Mammary Tissue and Breast Cancer Models

In mammary tissue, raloxifene (B1678788) functions as an estrogen antagonist. This activity is attributed to its ability to competitively bind to the estrogen receptor, thereby blocking the proliferative effects of endogenous estrogens. nih.gov This antagonistic profile has been a key focus of preclinical research to establish its utility as a chemopreventive agent.

In vitro studies using estrogen receptor-positive (ER-positive) breast cancer cell lines, such as MCF-7, have been instrumental in demonstrating the direct antiproliferative effects of raloxifene. In these models, raloxifene has been shown to induce cell death and decrease cell viability. This effect is a cornerstone of its antagonist action in breast tissue, providing a clear mechanism for its potential to inhibit the growth of hormone-sensitive tumors.

An exploratory trial in postmenopausal women with ER-positive primary breast cancer provided clinical support for these preclinical findings. Patients treated with 60 mg/day of raloxifene for 14 days showed a significant decrease in the proliferation marker Ki67 by 21%, compared to a 7% increase in the placebo group. nih.gov This demonstrates a clear antiproliferative effect in ER-positive breast cancer. nih.gov

Table 1: Effect of Raloxifene on Ki67 in ER-Positive Tumors

| Treatment Group | Mean Change in Ki67 from Baseline | P-value vs. Placebo |

|---|---|---|

| Placebo | +7% | N/A |

| Raloxifene (60 mg/day) | -21% | 0.015 |

| Raloxifene (600 mg/day) | -14% | 0.064 |

Data from a clinical trial in postmenopausal patients with primary breast cancer. nih.gov

Animal models have been crucial in confirming the estrogen-antagonistic effects of raloxifene in mammary tissue in vivo. In these models, raloxifene has been shown to inhibit the development of carcinogen-induced mammary carcinomas. The ability of raloxifene to compete with estrogen for ER binding is the primary mechanism behind these antagonist effects in mammary tissue. nih.gov Furthermore, studies in xenograft models of metastatic mammary cancer have shown that raloxifene can suppress tumor growth and significantly decrease lymph node metastasis. cancernetwork.com

The primary mechanism of raloxifene in breast tissue is mediated through the estrogen receptor. Consequently, its efficacy is significantly diminished in tumors that lack ER expression. Clinical studies have shown no decrease in ER-negative tumors with raloxifene treatment. cancernetwork.com In a trial on primary breast cancer patients, raloxifene had no statistically significant effects on the proliferation marker Ki67 in patients with ER-negative tumors. nih.gov

Despite this, some research suggests that raloxifene may inhibit breast tissue proliferation through mechanisms independent of the ER. nih.gov This has led to investigations into its potential effects on triple-negative breast cancer (TNBC), which is characterized by the absence of estrogen receptors, progesterone receptors, and HER2. While the primary antagonistic pathway is absent, these studies explore alternative signaling pathways that might be affected by raloxifene.

Resistance to SERMs like raloxifene is a significant clinical challenge. The mechanisms are complex and can be broadly categorized as de novo (pre-existing) or acquired. A primary mechanism of action for SERMs is the competitive inhibition of estrogen binding to the ER. nih.gov The tissue-selective action of SERMs is influenced by the specific conformational changes they induce in the ER upon binding. These changes affect the receptor's interaction with coactivator and corepressor proteins, which ultimately regulate the transcription of target genes. The relative expression levels of these coregulatory proteins within different tissues can influence whether a SERM will act as an agonist or an antagonist.

Effects on Skeletal System and Bone Metabolism

In contrast to its effects on mammary tissue, raloxifene exhibits estrogen-agonist effects on the skeletal system. This is a defining feature of its SERM profile and the basis for its use in the prevention and treatment of postmenopausal osteoporosis. nih.gov

Preclinical and clinical studies have consistently demonstrated that raloxifene has a positive impact on bone health. In postmenopausal women, who experience accelerated bone turnover, raloxifene has been shown to inhibit bone resorption, increase bone mineral density (BMD), and preserve bone structure. nih.gov

In a 24-month study of healthy postmenopausal women, raloxifene significantly lowered bone turnover markers, including a 30% reduction in osteocalcin and a 40% reduction in C-telopeptide (CTX). nih.gov Another study in postmenopausal women on hemodialysis showed that one year of raloxifene therapy led to a significant increase in lumbar spine (trabecular) BMD and a decrease in bone resorption markers. nih.gov Long-term data from trials in early postmenopausal women confirm these findings, showing that raloxifene preserves BMD at the lumbar spine and hip over three years, while also suppressing biochemical markers of bone turnover to normal premenopausal ranges.

Table 2: Percent Change in Lumbar Spine BMD After 36 Months

| Treatment Group | Mean Percentage Change in BMD (± SE) |

|---|---|

| Placebo | -1.32% ± 0.22% |

| Raloxifene (30 mg) | +0.71% ± 0.23% |

| Raloxifene (60 mg) | +1.28% ± 0.23% |

| Raloxifene (150 mg) | +1.20% ± 0.24% |

Data from a 3-year, double-blind, randomized, placebo-controlled trial in early postmenopausal women.

The mechanism for this bone-protective effect is believed to be mediated through the estrogen receptor, similar to the action of estrogen itself. nih.gov By mimicking the effects of estrogen in bone, raloxifene helps to slow the rate of bone loss that occurs after menopause, thereby reducing the risk of osteoporotic fractures.

Cellular and Molecular Modulation of Osteoblast Proliferation and Osteoclast Activity

In vitro studies have demonstrated that raloxifene exerts direct effects on bone cells, promoting a balance that favors bone formation over resorption. In cultures of osteoblasts derived from neonatal mice calvariae, raloxifene induced a concentration-dependent increase in cell proliferation. nih.gov This proliferative effect was shown to be mediated through the estrogen receptor, as it was blocked by the estrogen-receptor antagonist ICI 164,384. nih.gov Furthermore, raloxifene has been found to stimulate the expression of β-catenin and estrogen receptor α (ERα), both of which are involved in signaling pathways that promote osteoblast proliferation. nih.gov

Concurrently, raloxifene negatively modulates osteoclasts, the cells responsible for bone resorption. In bone marrow cultures from neonatal mice, raloxifene significantly reduced the number of osteoclasts in a concentration-dependent manner, with a maximal inhibition of 48% observed at a concentration of 10⁻¹¹ mol/L. nih.govresearchgate.net It also inhibits bone resorption in pit assays, indicating a direct effect on the functional activity of mature osteoclasts. nih.govresearchgate.net These findings suggest that raloxifene possesses a dual role in bone metabolism: not only does it act as an antiresorptive agent, but it also has an osteoblast stimulatory function. nih.gov

| Cell Type | Effect | Key Findings | Source |

|---|---|---|---|

| Osteoblasts | Increased Proliferation | Concentration-dependent increase in proliferation; blocked by estrogen-receptor antagonist. | nih.gov |

| Osteoclasts | Reduced Number & Activity | Significantly reduced osteoclast number (maximal inhibition of 48%); inhibited bone resorption in pit assays. | nih.govresearchgate.net |

Influence on Bone Remodeling Markers and Cytokines (e.g., Transforming Growth Factor-β3)

Raloxifene's influence on bone metabolism is further evidenced by its effects on various biochemical markers and cytokines. It has been shown to increase the production of transforming growth factor-β3 (TGF-β3), a cytokine known to decrease the number and resorptive activity of osteoclasts. nih.gov In studies with human trabecular osteoblasts, raloxifene stimulated the production of osteoprotegerin (OPG), a key inhibitor of osteoclast formation, while simultaneously inhibiting the expression of the bone-resorbing cytokine interleukin-6 (IL-6). researchgate.net

| Marker | Type | Percentage Change | Source |

|---|---|---|---|

| CTX (C-terminal telopeptide of type I collagen) | Resorption | -39% | nih.govwhiterose.ac.uk |

| PINP (N-terminal propeptide of type I procollagen) | Formation | -32% | nih.govwhiterose.ac.uk |

Efficacy Studies in Ovariectomized Animal Models of Postmenopausal Bone Loss

The ovariectomized (OVX) rat is a widely used animal model for studying postmenopausal osteoporosis. In this model, raloxifene has consistently demonstrated its ability to inhibit bone loss. nih.govnih.gov Treatment of ovariectomized rats with raloxifene reduced elevated levels of urinary pyridinoline, a marker of bone resorption, to control values after two weeks. nih.gov These findings support the concept that raloxifene inhibits bone loss in the ovariectomized animal primarily by reducing bone resorption. nih.gov Studies in this model have shown that raloxifene preserves bone mineral density (BMD) and bone structure, ultimately enhancing bone strength. nih.gov Furthermore, investigations into the alveolar healing process in ovariectomized rats showed that raloxifene therapy reduces osteoclastogenesis. unesp.br

Effects on Uterine Tissue Homeostasis

Antiestrogenic Effects on Endometrial Proliferation and Uterine Hypertrophy

Unlike estrogen, which promotes the growth of the endometrium, raloxifene generally exhibits antagonistic effects on uterine tissue. nih.govbenthamscience.com This is a key characteristic of its selective estrogen receptor modulation. In preclinical and clinical studies, raloxifene has been shown to have neutral or anti-proliferative effects on the endometrium. nih.gov For instance, in a study involving postmenopausal women, those treated with raloxifene did not show the progressive increase in mean endometrial thickness that was observed in the group receiving conjugated estrogen. researchgate.net This lack of uterotrophic effect is a significant differentiating factor from estrogen therapy.

Comparative Uterotropic Studies with Other SERMs (e.g., Tamoxifen)

When compared to tamoxifen (B1202), another widely known SERM, raloxifene demonstrates a different profile regarding uterine effects. While long-term use of tamoxifen is associated with an increased risk of endometrial hyperplasia and cancer due to its partial estrogen agonist properties in the uterus, raloxifene appears to have neutral effects on the endometrium. nih.govjwatch.org

In a comparative study using female rats in persistent estrus, both tamoxifen and raloxifene induced atrophy of the endometrial epithelium in a similar manner, as indicated by the expression of the proliferation marker Ki-67. nih.gov However, studies on estrogen metabolism in endometrial cancer cell lines revealed that tamoxifen, but not raloxifene, significantly enhanced the metabolism of 17β-estradiol into hormonally active and carcinogenic metabolites like 4-hydroxyestrone (4-OHE1). nih.gov This difference in modulating estrogen metabolism may contribute to their differential effects on endometrial cancer risk. nih.gov

| Feature | Raloxifene | Tamoxifen | Source |

|---|---|---|---|

| Endometrial Proliferation | Neutral/Antagonistic | Agonistic (stimulatory) | nih.govjwatch.org |

| Endometrial Thickness | No significant increase | Associated with thickening | nih.govresearchgate.net |

| Formation of 4-OHE1 | No profound effect | Significantly enhanced formation | nih.gov |

Effects on Cardiovascular System and Lipid Metabolism

Raloxifene demonstrates estrogen-agonist effects on lipid metabolism, which are generally considered beneficial for cardiovascular health. benthamscience.comresearchgate.net A meta-analysis of randomized controlled trials showed that raloxifene treatment resulted in a significant reduction in total cholesterol (TC) and low-density lipoprotein-cholesterol (LDL-C). nih.gov Specifically, LDL-C was reduced by a weighted mean difference of -17 mg/dL. nih.gov

The same analysis found that raloxifene significantly elevated high-density lipoprotein-cholesterol (HDL-C). nih.gov Unlike estrogens, however, raloxifene does not typically increase triglyceride levels. researchgate.net In fact, a significant decrease in serum triglycerides was observed in trials with a duration of 26 weeks or less and in individuals with higher baseline triglyceride concentrations. nih.gov In ovariectomized rats, raloxifene reduced serum cholesterol to levels below control values within four days of treatment initiation. nih.gov Beyond lipids, raloxifene has been shown to improve endothelium-dependent vasomotion and reduce homocysteine levels, another risk factor for cardiovascular disease. researchgate.net

| Lipid Parameter | Effect | Source |

|---|---|---|

| Total Cholesterol (TC) | Significant Reduction | nih.gov |

| Low-Density Lipoprotein-Cholesterol (LDL-C) | Significant Reduction | nih.gov |

| High-Density Lipoprotein-Cholesterol (HDL-C) | Significant Elevation | nih.gov |

| Triglycerides (TG) | No increase; potential reduction in specific scenarios | researchgate.netnih.gov |

Impact on Serum Cholesterol and Lipoprotein Subfraction Profiles

Preclinical Assessment of Thrombotic Risk Mechanisms

The preclinical assessment of thrombotic risk mechanisms associated specifically with 4-Hydroxy Raloxifene is another area where dedicated research is not prominently featured in the available scientific literature. While the thrombotic potential of SERMs as a class is a subject of clinical interest, preclinical studies designed to elucidate the specific molecular and cellular mechanisms by which this compound might contribute to or mitigate thrombotic events have not been extensively reported. Therefore, detailed preclinical findings on this topic are currently unavailable.

Neuroprotective and Central Nervous System Research

The potential neuroprotective effects of Raloxifene have garnered interest in the context of central nervous system (CNS) disorders. However, a focused examination of the preclinical literature for studies specifically on this compound reveals a scarcity of research.

Modulation of Neuronal Viability and Glial Activation States

There is a notable absence of dedicated in vitro or in vivo preclinical studies that specifically investigate the modulation of neuronal viability and glial activation states by this compound. Research on the parent compound, Raloxifene, has suggested neuroprotective properties, including the ability to protect neurons and prevent glial activation. researchgate.netnih.gov However, it is not documented whether this compound contributes to these effects or possesses its own distinct modulatory activities on neurons, microglia, and astrocytes.

Effects on Myelin Integrity and Endothelial Cell Health within the Central Nervous System

Preclinical investigations into the direct effects of this compound on myelin integrity and the health of endothelial cells within the central nervous system are not well-documented in the scientific literature. While Raloxifene has been noted to ameliorate myelin damage and maintain the health of endothelial cells in preclinical settings, specific studies isolating the contribution of the 4-Hydroxy metabolite to these actions are lacking. researchgate.netnih.gov

Differential Effects on Mitochondrial Superoxide Production

Research into the effects of raloxifene on mitochondrial function has explored its impact on reactive oxygen species (ROS), including superoxide. In an in vitro model designed to mimic hypoxic-ischemic brain injury using oxygen-glucose-deprived astrocyte cells, raloxifene demonstrated significant protective effects related to mitochondrial oxidative stress. Co-treatment with raloxifene was found to reduce superoxide production by 72.72% and peroxide production by 57% nih.gov. This suggests a direct effect on mitochondria, helping to preserve mitochondrial membrane potential and improve cell survival under conditions of metabolic stress nih.govnih.gov. The study highlights raloxifene's ability to attenuate oxidative stress and preserve mitochondrial function in astrocytic cells subjected to glucose deprivation nih.govresearchgate.net.

| Treatment | Endpoint Measured | Reported Effect | Reference |

|---|---|---|---|

| Raloxifene (10 nM and 100 nM) | Superoxide Production | Reduced by 72.72% | nih.gov |

| Raloxifene (10 nM and 100 nM) | Peroxide Production | Reduced by 57% | nih.gov |

| Raloxifene (10 nM and 100 nM) | Mitochondrial Membrane Potential | Preserved | nih.gov |

| Raloxifene (10 nM and 100 nM) | Cell Survival | Improved | nih.gov |

Emerging and Investigational Research Applications

Beyond its established roles, raloxifene is being investigated for a variety of other potential therapeutic applications based on its modulation of cellular pathways.

Raloxifene has demonstrated potent anti-cancer activity in both in vitro and in vivo models of castration-resistant prostate cancer (CRPC) researchgate.netnih.gov. Studies have shown that raloxifene can induce apoptosis (cell death) and inhibit the proliferation of prostate cancer cells nih.gov. In an orthotopic mouse model of CRPC using PC3 prostate cancer cells, treatment with raloxifene led to a significant decrease in tumor size and weight, as well as reduced metastasis to renal lymph nodes mdpi.comnih.gov. Specifically, raloxifene treatment reduced tumor volume by 70% and decreased the expression of both estrogen receptor alpha (ERα) by 84% and estrogen receptor beta (ERβ) by 92% within the tumor mdpi.com. These effects are believed to be mediated through its role as a selective estrogen receptor modulator (SERM), influencing signaling pathways that control cell cycle progression and apoptosis nih.govnih.gov. A phase II clinical trial showed that raloxifene treatment could lead to disease stabilization in some patients with advanced prostate cancer nih.gov.

| Model | Key Findings | Reference |

|---|---|---|

| Orthotopic Mouse Model (CRPC) | Reduced tumor volume by 70%; Reduced lymph node metastasis | mdpi.com |

| PC3 and DU-145 Prostate Cancer Cell Lines | Inhibited cell proliferation and induced apoptosis | nih.gov |

| EPN Prostate Cancer Cell Line (Androgen-Dependent) | Induced G0/G1 cell cycle arrest and reduced Bcl-2 protein levels | nih.gov |

| CWR22 and CWRSA9 Xenograft Models | Inhibited tumor growth significantly | researchgate.net |

The repurposing of existing drugs has been a key strategy during viral pandemics, and raloxifene has been identified as a promising candidate for treating infections such as COVID-19 researchgate.netcolby.edu. In vitro studies have demonstrated that raloxifene possesses antiviral activity against a range of viruses, including Ebola, Hepatitis C, Influenza A, and SARS-CoV-2 nih.govnih.gov. For SARS-CoV-2, raloxifene was selected through a combination of in silico screening and subsequent in vitro testing, which showed it could inhibit the viral cytopathic effect across several variants nih.govnih.govresearchgate.net. The proposed mechanisms for its antiviral action are multifaceted, potentially involving the inhibition of viral entry, modulation of cholesterol metabolism to destabilize the viral envelope, and interference with the viral replication cycle nih.gov. It is believed to act during the post-entry phase of the viral life cycle nih.gov.

| Virus | Model | Observed Effect | Reference |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 and Calu-3 Cell Lines | Inhibition of viral replication and cytopathic effect | nih.gov |

| Ebola Virus (EBOV) | In vitro | Inhibition of viral replication/infection | nih.gov |

| Hepatitis C Virus (HCV) | In vitro | Inhibition of viral replication/infection | nih.gov |

| Influenza A Virus | Human Nasal Epithelium Cells | Efficacy against infection | nih.gov |

Research has explored disrupting bacterial virulence as an alternative to traditional antibiotics, and raloxifene has been identified as a potential "pathoblocker" nih.govnih.govresearchgate.net. Through computational screening, raloxifene was predicted to bind to PhzB2, an enzyme involved in the phenazine biosynthesis pathway of the opportunistic pathogen Pseudomonas aeruginosa nih.gov. This pathway is responsible for producing pyocyanin, a key virulence factor that is toxic to eukaryotic cells. Subsequent in vitro experiments confirmed these predictions, showing that treatment of P. aeruginosa strains with raloxifene resulted in a dose-dependent reduction in pyocyanin production nih.gov. Furthermore, raloxifene was found to strongly attenuate the virulence of P. aeruginosa in a Caenorhabditis elegans model of infection nih.gov. This line of research suggests that raloxifene and its analogues could be developed to disarm pathogens rather than kill them, potentially reducing the selective pressure that leads to antibiotic resistance nih.govresearchgate.net.

Structure Activity Relationships Sar and Rational Molecular Design of Raloxifene Analogs

Elucidation of the Influence of the 4'-Hydroxyl Group and Other Phenolic Substituents on Biological Activity and Tissue Selectivity

The phenolic hydroxyl groups on raloxifene (B1678788) are critical for its interaction with the estrogen receptor (ER) and its resulting biological effects. acpjournals.org These hydroxyl groups, specifically at the 6 and 4' positions, are thought to mimic the 3- and 17β-hydroxyl groups of the natural estrogen, 17β-estradiol. nih.gov

Studies have demonstrated that the 6-hydroxy group is of primary importance for high-affinity ER binding and in vitro activity. nih.gov Its removal or replacement significantly diminishes the compound's effectiveness. The 4'-hydroxyl group, while also important, plays a lesser role. nih.gov For instance, eliminating the 4'-hydroxyl group leads to a roughly 10-fold decrease in both binding affinity and antagonist activity. pnas.org

The nature of the substituent at the 4'-position has a marked impact on both in vitro and in vivo activity. Small, highly electronegative substituents such as a hydroxyl, fluoro, or chloro group are generally preferred for maintaining a favorable biological profile. nih.gov Conversely, introducing larger, bulkier groups at the 4'-position can lead to an increase in uterine stimulation, an undesirable estrogenic effect. acpjournals.orgnih.gov

The positioning of the hydroxyl group on the benzothiophene (B83047) ring is also crucial. Moving the 6-OH group to the adjacent 7-position or to the 5-position results in a significant drop in receptor affinity and antiproliferative action. pnas.org

Examination of Steric and Electronic Effects of Substitutions on the 2-Arylbenzothiophene Core

The 2-arylbenzothiophene core of raloxifene serves as a rigid scaffold for the key pharmacophoric elements. Modifications to this core have been extensively studied to understand their impact on biological activity.

Substitutions on the 2-aryl ring are generally well-tolerated. nih.gov However, adding substituents to the 4-, 5-, or 7-positions of the benzothiophene ring typically leads to a reduction in biological activity. nih.gov This suggests that the steric bulk and electronic properties of these positions are finely tuned for optimal interaction with the ER.

The presence of a carbonyl "hinge" between the basic amine-containing side chain and the benzothiophene core is another critical structural feature. pnas.orgnih.gov This hinge influences the three-dimensional orientation of the side chain relative to the core, which is a key determinant of the tissue-selective actions of raloxifene. pnas.org

Conformational Analysis of the Raloxifene-Estrogen Receptor Complex and its Determinants of Tissue Selectivity

The tissue selectivity of SERMs like raloxifene arises from their ability to induce distinct conformational changes in the estrogen receptor upon binding. dovepress.com These ligand-induced conformations dictate the subsequent interactions with co-regulatory proteins (co-activators and co-repressors), which are expressed in a tissue-specific manner. dovepress.com

X-ray crystallography studies have revealed that raloxifene binds to the same ligand-binding domain (LBD) of the ER as the natural estrogen, 17β-estradiol. mdpi.com However, the bulky side chain of raloxifene is too long to be fully contained within the binding pocket. mdpi.com This causes a displacement of a key structural element of the receptor, helix 12 (H12). mdpi.com

In the presence of an agonist like estradiol, H12 folds over the LBD, creating a surface for the recruitment of co-activator proteins, which initiates gene transcription. pnas.org In contrast, the binding of raloxifene forces H12 into a different position, blocking the co-activator binding site and instead promoting the binding of co-repressor proteins. pnas.orgoup.com This antagonistic conformation is believed to be the primary mechanism behind raloxifene's anti-estrogenic effects in tissues like the breast and uterus. mdpi.com

The tissue-specific expression of ER subtypes (ERα and ERβ) and co-regulatory proteins further contributes to the differential effects of raloxifene. dovepress.com For example, the ratio of ERα to ERβ can vary between tissues, and each subtype can have different affinities for raloxifene and recruit different sets of co-regulators. dovepress.com

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the potency and selectivity of new analogs, thereby prioritizing synthetic efforts. rsc.org

Various QSAR studies have been applied to series of raloxifene analogs to understand the structural requirements for ER binding and inhibition of cancer cell proliferation. mdpi.comnih.govbvsalud.org For instance, 4D-QSAR analysis has been used on 2-arylbenzothiophene derivatives to generate predictive models for their activity as ERα ligands and inhibitors of MCF-7 breast cancer cell proliferation. mdpi.comnih.govbvsalud.org

These models can identify key molecular descriptors—physicochemical properties derived from the molecular structure—that are either positively or negatively correlated with biological activity. nih.gov For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule enhances potency, while steric bulk in another area is detrimental. mdpi.com

The insights gained from QSAR models can guide the design of new analogs with improved properties. mdpi.comnih.govbvsalud.org However, the predictive power of these models is dependent on the quality and diversity of the training data set. scitechnol.comnih.gov

Strategies for the Rational Design of Novel Selective Estrogen Receptor Modulators and Derivatives with Optimized Therapeutic Profiles

The rational design of novel SERMs aims to improve upon the therapeutic profiles of existing drugs like raloxifene by enhancing efficacy and minimizing undesirable side effects. nih.gov This is achieved by leveraging the knowledge gained from SAR studies, conformational analysis, and computational modeling.

One strategy involves modifying the basic side chain of raloxifene. eie.gr Increasing the bulkiness of the amino group in the side chain has been explored to potentially enhance the antagonistic effects by further perturbing the conformation of helix 12. eie.gr

Another approach is to replace the benzothiophene core with other heterocyclic scaffolds, such as indole (B1671886) or selenophene, to create novel chemical entities with potentially different biological activities and pharmacokinetic properties. nih.govpnrjournal.com For example, bazedoxifene, an indole-based SERM, was developed by modifying the core structure of raloxifene. pnrjournal.com

Drug repurposing is another strategy where existing drugs are screened for new therapeutic indications. nih.govbiorxiv.org For instance, raloxifene itself has been investigated for applications beyond osteoporosis and breast cancer. nih.govbiorxiv.org

Furthermore, the development of Selective Estrogen Receptor Downregulators (SERDs) represents a distinct but related strategy. sci-hub.se Unlike SERMs, which modulate the receptor's activity, SERDs bind to the ER and promote its degradation. sci-hub.se Some novel SERDs have been designed based on the benzothiophene scaffold of raloxifene. researchgate.net

Data Tables

Table 1: Impact of Hydroxyl Group Position on Raloxifene Analog Activity

| Compound | Modification | Relative Binding Affinity (Estradiol = 1.0) | Effect on MCF-7 Cell Proliferation |

|---|---|---|---|

| Raloxifene | 6-OH, 4'-OH | 0.34 pnas.org | Potent inhibitor pnas.org |

| Des-4'-hydroxy Raloxifene | 6-OH | ~10-fold decrease vs. Raloxifene pnas.org | Decreased antagonist activity pnas.org |

| 7-hydroxy isomer | 7-OH, 4'-OH | Significantly decreased pnas.org | Decreased antiproliferative action pnas.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 4-Hydroxy Raloxifene | |

| Raloxifene | |

| 17β-estradiol | |

| Tamoxifen (B1202) | |

| 4-hydroxytamoxifen (B85900) | |

| Bazedoxifene | |

| Lasofoxifene | |

| Arzoxifene |

Advanced Analytical Methodologies for Raloxifene and Its Metabolites in Research Settings

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are paramount for the effective separation and analysis of raloxifene (B1678788) and its metabolites from intricate biological samples.

High-Performance Liquid Chromatography (HPLC) Applications in Biological Matrices

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of 4-hydroxy raloxifene in various biological matrices. These methods often employ ultraviolet (UV) or coulometric detectors to ensure high sensitivity. nih.gov For instance, a validated HPLC method for determining raloxifene hydrochloride in rat plasma involved liquid-liquid extraction followed by separation on a C18 column. scielo.br The mobile phase consisted of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, with UV detection at 287 nm. scielo.br This approach demonstrated good linearity and a low limit of quantification of 25 ng.mL-1. scielo.br Another HPLC method developed for human plasma used a C8 column with a mobile phase of acetonitrile and phosphate (B84403) buffer, achieving a retention time for raloxifene of 4.1 minutes. jchr.org Such methods are crucial for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations over time. scielo.brnih.gov

HPLC Method Parameters for Raloxifene Analysis

| Parameter | Rat Plasma Method scielo.br | Human Plasma Method jchr.org | Tablet Formulation Method scielo.br |

|---|---|---|---|

| Column | C18 | Phenomenex RP-C8 | NST C18 (250 x 4.6 mm x 5 µm) |

| Mobile Phase | Acetonitrile and ammonium acetate buffer 0.05 M (pH 4.0) | Acetonitrile and phosphate buffer (pH 3.5) (40:60) | Water:acetonitrile:triethylamine (67:33:0,3 v/v), pH 3.5 |

| Flow Rate | 1 mL.min-1 | 1 ml/min | 1.0 mL min-1 |

| Detection | UV at 287 nm | UV at 240 nm | UV at 287 nm |

| Retention Time | ~11 min (Raloxifene) | 4.1 min (Raloxifene) | Not Specified |

| Linearity Range | 25 - 1000 ng.mL-1 | 40-200 ng/ml | Not Specified |

| Limit of Quantification | 25 ng.mL-1 | Not Specified | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the gold standard for the identification and quantification of drug metabolites. These techniques offer unparalleled sensitivity and selectivity, making them ideal for detecting low-level metabolites like this compound in complex biological samples such as plasma and urine. nih.govceon.rs Studies have utilized LC-MS/MS to simultaneously determine raloxifene and its glucuronide metabolites in human plasma and urine. nih.govthermofisher.com For example, a method for analyzing human urine involved solid-phase extraction followed by LC-MS/MS with a C18 column and a mobile phase of ammonium acetate and acetonitrile. ceon.rs This method was linear over a concentration range of 20–1000 ng mL-1. ceon.rs In metabolic studies using human liver microsomes, LC-MS has been instrumental in identifying various biotransformation products of raloxifene, including hydroxylated metabolites and glutathione (B108866) adducts. nih.govnih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes, provides significant advantages over traditional HPLC, including higher resolution, enhanced sensitivity, and faster analysis times. When coupled with mass spectrometry, UPLC-MS/MS becomes a highly potent tool for bioanalysis. A UPLC-MS/MS method was developed for the simultaneous estimation of raloxifene and its glucuronide metabolites in human plasma, demonstrating a short chromatographic run time of just 4.2 minutes. researchgate.net Another study developed a stability-indicating UPLC method for raloxifene hydrochloride and its impurities, using an Extended C18 column and a mobile phase of 5mM ammonium acetate and methanol. jocpr.com These rapid and sensitive methods are particularly beneficial for high-throughput screening in drug discovery and development. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) presents a viable, cost-effective, and high-throughput option for the analysis of pharmaceuticals. While more commonly applied to the analysis of the parent drug in bulk and pharmaceutical formulations, HPTLC methods can be adapted for metabolite analysis. core.ac.uk A validated HPTLC method for the quantification of raloxifene hydrochloride has been established, demonstrating good separation and precision. core.ac.ukresearchgate.net These methods typically involve spotting the sample on an HPTLC plate, developing it with an appropriate mobile phase, and quantifying the separated spots using a densitometer.

Spectrophotometric Techniques for Research Quantification

Spectrophotometric methods, especially UV-Visible spectrophotometry, offer a simple and rapid approach for the quantification of chemical compounds in research environments.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in In Vitro and In Vivo Assays

UV-Visible spectrophotometry is a widely used technique for the quantification of raloxifene in various research applications, such as in vitro dissolution studies and for determining encapsulation efficiency in novel drug delivery systems. nih.govnih.gov The principle of this method relies on the absorption of UV light by the analyte at a characteristic wavelength. For raloxifene, the maximum absorbance (λmax) is typically observed around 284-289 nm in solvents like methanol. scielo.brresearchgate.net While UV-Vis spectrophotometry is simple and cost-effective, it may not possess the required selectivity to distinguish between raloxifene and its metabolites, such as this compound, in complex biological fluids without prior chromatographic separation. researchgate.net However, it remains a valuable tool for quantifying the total amount of drug or for analyzing samples where the metabolite concentrations are negligible. For instance, in a study characterizing raloxifene-cyclodextrin complexes, UV-Vis spectrophotometry was used to quantify the FITC-labeled complexes at 495 nm and to determine the solubility of raloxifene at 284 nm. nih.gov

UV-Vis Spectrophotometry Data for Raloxifene Analysis

| Method | Solvent/Medium | λmax (nm) | Application | Reference |

|---|---|---|---|---|

| UV Method | Methanol | 284 | Quantitative determination in pharmaceutical dosage form | scielo.br |

| UV-Vis Spectrophotometry | Not Specified | 284 | Equilibrium solubility studies | nih.gov |

| UV-Vis Spectrophotometry | Not Specified | 495 | Quantification of FITC-labeled complexes | nih.gov |

| UV-Visible Spectrophotometer | PBS (pH 7.4) | 287 | In vitro release study | nih.gov |

| Spectrophotometric Method A | Methanol | 289 | Determination in bulk drug and tablets | researchgate.net |

| Spectrophotometric Method B | 0.1 M Sodium Hydroxide | 303 | Determination in bulk drug and tablets | researchgate.net |

Visible Spectrophotometric Methods and Chromogen Formation

Visible spectrophotometry offers a simple, cost-effective, and accessible method for the determination of raloxifene in bulk and pharmaceutical preparations. researchgate.netderpharmachemica.comjocpr.comjocpr.com These methods are typically based on the formation of a colored complex, or chromogen, which can be quantified by measuring its absorbance at a specific wavelength. derpharmachemica.comijpsonline.com

Several reagents have been successfully employed to form colored complexes with raloxifene. One approach involves the reaction of raloxifene with ferric nitrate (B79036) and 1,10-phenanthroline (B135089) to produce a red-colored chromogen with a maximum absorbance at 511 nm. ijpsonline.com Another method utilizes the formation of a dark green molecular complex with sodium nitroprusside in the presence of hydroxylamine (B1172632) under alkaline conditions, exhibiting a maximum wavelength (λmax) at 720 nm. derpharmachemica.com A similar principle is applied using a modified Romini's reagent, where the phenolic hydroxyl group of raloxifene reacts with sodium nitroprusside to form a colored product with a λmax at 440 nm. nih.gov Additionally, the oxidation of raloxifene with ferric chloride and subsequent coupling with potassium ferricyanide (B76249) results in a bluish-green color that absorbs at 735 nm. researchgate.net The reduction of Fehling's reagent by raloxifene to produce a brown color absorbing at 430 nm has also been described. researchgate.net Furthermore, the formation of a green-colored coordination complex with cobalt thiocyanate (B1210189), which is extractable into nitrobenzene, shows an absorption maximum of 624.4 nm. jocpr.comjocpr.com

These colorimetric methods have been validated for their linearity, with Beer's law being obeyed in specific concentration ranges. For instance, the method using ferric nitrate and 1,10-phenanthroline is linear in the range of 2-10 µg/ml. ijpsonline.com The sodium nitroprusside method demonstrates good correlation in a concentration range of 8-24 µg/ml. derpharmachemica.com The cobalt thiocyanate method is linear in the range of 16-48 µg/ml. jocpr.comjocpr.com The method employing a modified Romini's reagent is linear from 20 to 120 µg/ml. nih.gov

Table 1: Visible Spectrophotometric Methods for Raloxifene Analysis

| Reagent(s) | Chromogen Color | λmax (nm) | Linearity Range (µg/mL) |

| Ferric Nitrate, 1,10-Phenanthroline | Red | 511 | 2-10 ijpsonline.com |

| Sodium Nitroprusside, Hydroxylamine | Dark Green | 720 | 8-24 derpharmachemica.com |

| Ferric Chloride, Potassium Ferricyanide | Bluish Green | 735 | Not Specified researchgate.net |

| Fehling's Reagent | Brown | 430 | Not Specified researchgate.net |

| Cobalt Thiocyanate | Green | 624.4 | 16-48 jocpr.comjocpr.com |

| Modified Romini's Reagent (Sodium Nitroprusside) | Not Specified | 440 | 20-120 nih.gov |

| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) | Intense Blue | 649.3 | 10-30 researchgate.net |

Derivative Spectrophotometry Approaches

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectra, allowing for more precise and specific measurements. This method is particularly useful for analyzing drugs in complex matrices where excipients or degradation products might interfere with the primary absorption spectrum. rroij.comrroij.com

For raloxifene, second-order derivative spectrophotometry has been successfully developed and validated. rroij.com In one study, a sharp peak at 288 nm was observed in the second-order derivative spectrum (n=1), which was used for quantification. rroij.comrroij.com This method demonstrated good linearity in the concentration range of 2-12 mcg/ml. rroij.comrroij.com Another approach utilized first-order derivative spectrophotometry using an Area Under Curve (AUC) technique. researchgate.net

The primary advantage of derivative spectrophotometry is its ability to locate hidden peaks within a broad spectrum and to minimize interference from background signals. rroij.comrroij.com This leads to improved accuracy and reproducibility in the analysis of raloxifene in pharmaceutical formulations. rroij.comrroij.com

Electrophoretic Methods (e.g., Capillary Electrophoresis) in Compound Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and quantification of raloxifene and its metabolites. nih.govchitkara.edu.in This technique offers high efficiency, resolution, and sensitivity, making it a valuable alternative to more traditional chromatographic methods. chitkara.edu.in

The migration behavior of raloxifene in a capillary electrophoresis system is influenced by various parameters, including the nature and concentration of the running buffer, pH, and the applied voltage. chitkara.edu.in Research has shown that a 20mM acetate buffer at a pH of 4.5 provides a stable electrophoretic system for the analysis of raloxifene. chitkara.edu.in Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has also been successfully applied for the determination of raloxifene hydrochloride in tablets. scielo.br

Rigorous Method Validation and Reproducibility in Academic Research Contexts

The development of any analytical method for research purposes necessitates a rigorous validation process to ensure its reliability and reproducibility. This involves a comprehensive assessment of several key parameters.

Assessment of Precision and Accuracy in Complex Biological Samples

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, is the closeness of the test results obtained by the method to the true value.

For raloxifene analysis in complex biological samples like human or rat plasma, various studies have demonstrated the high precision and accuracy of the developed methods. For instance, in a high-performance liquid chromatography (HPLC) method for raloxifene in human plasma, the precision was verified by repeatability and intermediate precision studies at concentrations of 40, 80, and 120 ng/ml. jchr.org In another study using rat plasma, the inter-day precision showed a coefficient of variation (%CV) ranging from 6.09% to 8.33%, with accuracy between 92.89% and 95.56%. latamjpharm.org A liquid chromatography-ultraviolet (LC-UV) method for raloxifene in rat plasma reported accuracy values of 98.21%, 99.70%, and 102.70% for the lower, medium, and upper limits of quantification, respectively. scielo.brscielo.br

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Research Assays

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Numerous studies have established these parameters for various raloxifene assays.

Table 2: Linearity, LOD, and LOQ for Raloxifene Assays

| Method | Linearity Range | LOD | LOQ | Source |

| Second Order Derivative Spectrophotometry | 2-12 mcg/ml | 0.32 mcg/ml | 0.98 mcg/ml | rroij.comrroij.com |

| HPLC (in human plasma) | 40-200 ng/ml | Not Specified | Not Specified | jchr.org |

| HPLC (in rat plasma) | 50-500 ng/mL | Not Specified | Not Specified | latamjpharm.org |

| LC-UV (in rat plasma) | 25-1000 ng.mL-1 | Not Specified | 25 ng.mL-1 | scielo.brscielo.br |

| HPLC (in bulk and formulations) | 1.0–250 μg/mL | 0.267 μg/mL | 0.813 μg/mL | researchgate.net |

| RP-HPLC (QbD approach) | 0.5-100 μg/mL | 0.5432 ng/mL | 1.6461 ng/mL | tandfonline.com |

| Colorimetric (Modified Romini's Reagent) | 20-120 μg/ml | 1.807 μg/ml | 5.47 μg/ml | nih.gov |

| HPLC (in rabbit plasma) | 50–1500 ng mL−1 | Not Specified | Not Specified | researchgate.netakjournals.com |

| UV Method | Not Specified | 0.1 µg mL-1 | 0.3 µg mL-1 | scielo.br |

| HPLC Method | Not Specified | 0.5 µg mL-1 | 1.5 µg mL-1 | scielo.br |

| MEKC Method | Not Specified | 12.1 µg mL-1 | 36.6 µg mL-1 | scielo.br |

Comprehensive Studies on Protein Binding Interactions of Raloxifene and its Metabolites

Understanding the extent to which a drug binds to plasma proteins is crucial for predicting its distribution, metabolism, and excretion. Raloxifene and its glucuronide metabolites are highly bound to plasma proteins, with over 95% being bound. drugbank.comhres.cawikipedia.org The primary binding proteins are albumin and α1-acid glycoprotein. hres.cawikipedia.orgfda.gov Importantly, raloxifene does not bind to sex steroid-binding globulin. hres.cawikipedia.orgfda.gov

In vitro studies have investigated the potential for raloxifene to displace other highly protein-bound drugs or be displaced by them. These studies have shown that raloxifene does not significantly affect the binding of warfarin, phenytoin, or tamoxifen (B1202). hres.cafda.gov Furthermore, the presence of raloxifene's glucuronide metabolites does not alter the protein binding of the parent drug. fda.gov These findings suggest a low potential for clinically significant drug-drug interactions related to protein binding displacement.

Q & A

Q. What analytical methods are recommended for quantifying 4-Hydroxy Raloxifene in biological samples?

Reverse-phase HPLC with electrochemical detection is widely used. A validated method involves a Zorbax C8 or LiChrosorb C8 column, a mobile phase of acetonitrile and 100 mM pH 4.0 sodium acetate (50:50), and a flow rate of 2 mL/min. Electrochemical detection at +0.65 V provides sensitivity for plasma samples, with a retention time of 5.8 minutes. Sample preparation includes protein precipitation with acetone, reconstitution in carbonate buffer, and liquid-liquid extraction with dichloromethane .

Q. How do physicochemical properties like solubility and pKa influence the formulation of this compound?

Solubility is highly pH-dependent: 345.2 μg/mL at pH 5, 13.3 μg/mL at pH 7, and 627.4 μg/mL in unbuffered water. Hydrolysis rates vary with pH, with half-lives of 1,001 days (pH 5), 410 days (pH 7), and 90 days (pH 9) at 25°C. To enhance bioavailability, inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are explored, improving dissolution in preclinical models .

Q. What is the mechanistic basis for this compound’s classification as a selective estrogen receptor modulator (SERM)?

As a SERM, it binds to estrogen receptors (ERα/ERβ) with tissue-specific agonistic/antagonistic effects. In bone, it mimics estrogen’s anti-resorptive activity by inhibiting osteoclastogenesis. In breast tissue, it acts as an antagonist, reducing proliferation. This duality is critical for osteoporosis treatment and breast cancer risk reduction, validated in the MORE and CORE trials .

Advanced Research Questions

Q. How can researchers design clinical trials to assess the efficacy of this compound in reducing vertebral fractures in postmenopausal osteoporosis?

Trials should use stratified randomization based on risk factors (e.g., age, baseline bone mineral density [BMD], family history). The MORE trial (N=7,705) measured vertebral fracture incidence over 4 years, with BMD assessed via dual-energy X-ray absorptiometry. Subgroup analyses in CORE (N=4,011) evaluated long-term effects, showing a 33–89% risk reduction in high-risk groups (e.g., family history of breast cancer) .

Q. What methodological approaches resolve contradictions in non-vertebral fracture efficacy data for this compound?

Meta-analyses pooling data from trials with consistent endpoints (e.g., hip, wrist fractures) can clarify discrepancies. For instance, the pooled relative risk (RR) for non-vertebral fractures in the MORE trial was 0.92 (95% CI: 0.79–1.07), indicating nonsignificant effects. Sensitivity analyses adjusting for adherence, baseline fracture risk, and co-therapies (e.g., calcium/vitamin D) are critical .

Q. How does renal impairment affect the pharmacokinetics of this compound, and what study designs address this?

In mild-to-moderate chronic kidney disease (CKD), hepatic glucuronidation (via UGT1A8) remains the primary clearance pathway. Studies should use population pharmacokinetic modeling with stratified sampling (e.g., CKD stages 3–4). Post hoc analyses of the MORE trial showed improved hip BMD in CKD patients, but stage 4 data are limited. Dose adjustments may not be required, but safety monitoring for thromboembolic events is essential .

Q. What strategies improve the bioavailability of this compound given its pH-dependent solubility?

Co-solvent systems (e.g., polysorbate 80) and amorphous solid dispersions enhance dissolution. Cyclodextrin complexes (e.g., hydroxybutenyl-β-cyclodextrin) increase aqueous solubility by 10–20 fold. Preclinical studies using in vitro-in vivo correlation (IVIVC) models optimize formulations for first-pass metabolism avoidance .

Q. How do environmental fate studies inform the handling and disposal of this compound in laboratory settings?

Raloxifene hydrochloride exhibits rapid biodegradation in sewage sludge (half-life: 7.17 hours at 0.47 g/L solids). Researchers must use PPE to avoid inhalation/contact and prevent environmental release. Waste should be incinerated or treated via activated sludge systems, as hydrolysis under alkaline conditions accelerates degradation .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.